3-Amino-1,2,4-triazole-5-carboxylic acid

Übersicht

Beschreibung

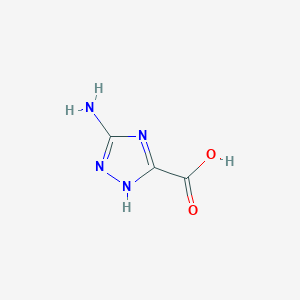

3-Amino-1,2,4-triazole-5-carboxylic acid (abbreviated as Hatzc, C₃H₄N₄O₂, MW 128.09 g/mol) is a heterocyclic compound featuring a triazole core substituted with an amino group at position 3 and a carboxylic acid group at position 5 .

The compound’s dual functional groups enable diverse applications:

- Coordination Chemistry: It acts as a polydentate ligand, forming energetic metal-organic frameworks (MOFs) with Zn(II) or Mn(II), which exhibit catalytic and thermodynamically stable properties .

- Polymer Synthesis: Condensation with cyanuric chloride yields semi-amorphous polymers (e.g., poly(CYA-Cl-AMCARTRIA)), useful in materials science .

- Energetic Materials: Its low sensitivity compared to nitro-substituted triazoles makes it a safer component in propellants and explosives .

Wirkmechanismus

Target of Action

The primary target of 3-Amino-1,2,4-triazole-5-carboxylic acid, also known as 5-amino-4H-1,2,4-triazole-3-carboxylic acid, is the product of the HIS3 gene, imidazoleglycerol-phosphate dehydratase . This enzyme plays a crucial role in the histidine biosynthesis pathway.

Mode of Action

This compound acts as a competitive inhibitor of imidazoleglycerol-phosphate dehydratase . It binds to the active site of the enzyme, preventing the normal substrate from binding and thus inhibiting the enzyme’s function.

Biochemische Analyse

Biochemical Properties

It is known to be involved in the synthesis of purine nucleotide analogs . The specific enzymes, proteins, and other biomolecules it interacts with are yet to be identified.

Cellular Effects

It has been found to have a vascular relaxation effect and reduce arterial pressure in SHRs .

Molecular Mechanism

It is known to be involved in the synthesis of purine nucleotide analogs

Biologische Aktivität

3-Amino-1,2,4-triazole-5-carboxylic acid (ATZc) is a biologically significant compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of ATZc, detailing its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

ATZc is characterized by the presence of an amino group and a carboxylic acid group on the triazole ring. This unique structure allows it to engage in various chemical reactions and interact with biological targets effectively. The hydrate form of ATZc influences its solubility and physical properties, enhancing its applicability in medicinal chemistry.

The biological activity of ATZc is attributed to its ability to interact with specific molecular targets. Notably:

- Antimicrobial Activity : ATZc inhibits key enzymes involved in bacterial cell wall synthesis, which is crucial for bacterial growth and survival. This mechanism positions it as a potential candidate for developing new antimicrobial agents.

- Anticancer Activity : Research indicates that ATZc exhibits significant anticancer properties by inhibiting tumor proliferation and angiogenesis (the formation of new blood vessels that supply nutrients to tumors). The compound has shown efficacy against various cancer cell lines, including breast and colon cancer .

Biological Activity Overview

The following table summarizes the biological activities reported for ATZc:

| Biological Activity | Mechanism | Target Organisms/Cells | IC50 Values |

|---|---|---|---|

| Antimicrobial | Inhibition of cell wall synthesis | Bacteria (e.g., E. coli) | Not specified |

| Anticancer | Inhibition of proliferation & angiogenesis | Cancer cell lines (e.g., MCF-7, HT-29) | Varies by cell line |

| Enzyme Inhibition | Catalase inhibition | Human erythrocytes | IC50: 23.21 µM (pH 7.5) |

Case Studies

- Anticancer Efficacy : A study evaluated the anticancer activity of various derivatives of ATZc against a panel of cancer cell lines using the XTT assay. The results indicated that compounds with a 3-bromophenylamino moiety significantly enhanced anticancer efficacy, demonstrating promising dual activity against both tumor proliferation and angiogenesis .

- Enzyme Inhibition Study : Another research focused on the effect of ATZc on catalase activity in human blood erythrocytes. The study found that ATZc inhibited catalase activity in a pH-dependent manner, with the strongest inhibition observed at pH 7.5 (IC50: 23.21 µM) and weaker inhibition at pH 5.5 (IC50: 49.01 µM) .

- Antimicrobial Properties : The compound has been tested for its antimicrobial properties against various pathogens, showing effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1. Enzyme Inhibition Studies

ATZc has been studied for its inhibitory effects on catalase, an important enzyme that protects cells from oxidative damage. A recent study demonstrated that ATZc inhibits catalase activity in human blood erythrocytes, with varying inhibition levels at different pH values. The strongest inhibition occurred at pH 7.5 with an IC50 value of 23.21 µM, indicating its potential as a therapeutic agent against oxidative stress-related diseases .

2. Anticancer Activity

Compounds containing the triazole ring, including ATZc, have shown promise in anticancer therapies. The structure of ATZc allows it to act as a bioisostere for various drug classes, enhancing its potential in drug discovery for cancer treatment . Triazole derivatives are known to inhibit enzymes such as dihydrofolate reductase, which is crucial in cancer cell proliferation.

3. Anti-inflammatory and Antiviral Properties

Research indicates that triazole compounds possess anti-inflammatory and antiviral properties. ATZc's structural characteristics may allow it to interact with biological targets implicated in inflammatory pathways and viral infections, making it a candidate for further investigation in these therapeutic areas .

Catalytic Applications

1. Synthesis of Metal-Organic Frameworks (MOFs)

ATZc has been utilized in the synthesis of new three-dimensional metal-organic frameworks (MOFs). These frameworks exhibit unique properties that can be exploited for gas storage, separation processes, and catalysis. For instance, a study reported the successful incorporation of ATZc into a zinc-based MOF, demonstrating its utility in creating materials with enhanced stability and functionality .

2. Multicomponent Reactions

ATZc has also been involved in multicomponent reactions (MCRs) to synthesize novel compounds. One study highlighted the use of ATZc in an ultrasonic-assisted MCR that produced tetrahydroazolo[1,5-a]pyrimidines, showcasing its versatility as a building block for complex organic molecules . This method represents a significant advancement in synthetic organic chemistry.

Material Science Applications

1. Development of Energetic Materials

Recent investigations into energetic complexes based on ATZc have revealed its potential as a precursor for developing new energetic materials. These materials are characterized by their high energy output and stability under various conditions, making them suitable for applications in propellants and explosives .

2. Chiral Frameworks

ATZc has been explored for creating chiral metal-camphorate frameworks through in situ decarboxylation processes. These frameworks hold promise for applications in asymmetric synthesis and catalysis due to their unique structural properties .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing metal-organic frameworks (MOFs) using 3-amino-1,2,4-triazole-5-carboxylic acid (AmTAZAc)?

- Answer : AmTAZAc is a versatile ligand due to its rigid triazole core and carboxylate group, enabling coordination with transition metals like Zn(II), Mn(II), and Cd(II). A solvothermal method is commonly employed, involving reactions with metal salts (e.g., ZnF₂) at elevated temperatures (80–120°C) under controlled pressure. For example, [ZnF(AmTAZAc)]·solvents forms a 3D framework with hollow nanotubular channels via hexanuclear Zn₆F₆ clusters . Key parameters include solvent choice (e.g., DMF/water mixtures), pH adjustments to stabilize the carboxylate group, and reaction duration (typically 24–72 hours). Characterization involves single-crystal X-ray diffraction (SCXRD), thermogravimetric analysis (TGA), and solid-state NMR to confirm structural integrity and porosity .

Q. How should researchers handle and characterize this compound in experimental settings?

- Answer : AmTAZAc is a hygroscopic solid with limited solubility in water and methanol but dissolves in polar aprotic solvents like DMF or DMAc. Handling requires anhydrous conditions to prevent hydrolysis. Characterization includes:

- Elemental Analysis : Verify purity (>98%) and stoichiometry.

- Spectroscopy : IR confirms carboxylate (C=O stretch ~1700 cm⁻¹) and triazole (N-H stretch ~3300 cm⁻¹) groups .

- Thermal Stability : TGA shows decomposition above 130°C, necessitating low-temperature synthesis (<100°C) for stable coordination polymers .

Advanced Research Questions

Q. What strategies resolve contradictions in thermal stability data for AmTAZAc-derived MOFs?

- Answer : Discrepancies arise between the ligand’s decomposition temperature (~130°C) and MOF stability up to 350°C . This is attributed to metal-ligand coordination stabilizing the framework. To reconcile

Perform in situ TGA-SCXRD to track structural changes during heating.

Use solid-state NMR to monitor ligand protonation states.

Compare activation methods (e.g., solvent evacuation vs. thermal annealing) to assess framework robustness .

Q. How can AmTAZAc-based complexes be optimized for catalytic applications, such as ammonium perchlorate (AP) decomposition?

- Answer : AmTAZAc forms zero-dimensional complexes (e.g., Mn(atzc)₂(H₂O)₂·2H₂O) that catalyze AP decomposition by lowering its peak decomposition temperature. Optimization involves:

- Metal Selection : Transition metals with high Lewis acidity (e.g., Mn²⁺, Zn²⁺) enhance electron transfer.

- Ligand Functionalization : Introduce electron-withdrawing groups (e.g., nitro) to modulate redox activity.

- Doping : Incorporate AmTAZAc complexes into AP matrices via ball-milling for homogeneous dispersion .

Q. What methodologies are effective for analyzing gas adsorption properties of AmTAZAc-based MOFs?

- Answer : For CO₂/N₂ selectivity studies:

Adsorption Isotherms : Measure at 273 K and 298 K using volumetric or gravimetric systems.

Breakthrough Experiments : Simulate flue gas conditions (15% CO₂, 85% N₂) to assess dynamic separation.

Computational Modeling : DFT calculations predict binding energies at carboxylate sites, validated by in situ IR spectroscopy .

Q. Methodological Challenges

Q. How to design multi-component reactions (MCRs) using AmTAZAc for bioactive compound synthesis?

- Answer : AmTAZAc serves as a triazole-carboxylic acid precursor in MCRs. For antifungal agents (e.g., imidazole-coupled triazoles):

- Catalyst Selection : Ceric ammonium nitrate (15 mol%) accelerates imine formation in ethanol reflux.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) to isolate products.

- Validation : LC-MS and ¹H/¹³C NMR confirm regioselectivity, while MIC assays evaluate antifungal activity .

Q. What analytical techniques are critical for resolving structural ambiguities in AmTAZAc coordination polymers?

- Answer : Ambiguities in hydrogen bonding or metal-ligand ratios require:

- SCXRD : Resolve atomic positions in supramolecular architectures (e.g., π-π stacking in layered materials).

- EPR Spectroscopy : Detect paramagnetic centers in Mn(II)/Fe(III) complexes.

- PXRD Pair Distribution Function (PDF) : Analyze local disorder in amorphous phases .

Q. Data Contradiction Analysis

Q. Why do some AmTAZAc MOFs exhibit variable porosity despite similar synthesis conditions?

- Answer : Variability stems from:

- Solvent Effects : DMAc vs. DMF influences ligand deprotonation and framework topology.

- Anion Role : Counterions (e.g., Br⁻ vs. NO₃⁻) compete for metal coordination, altering pore size.

- Post-Synthetic Modification : Solvent evacuation protocols (e.g., supercritical CO₂) preserve porosity better than thermal methods .

Q. Tables for Key Data

| Property | AmTAZAc | AmTAZAc-Zn MOF |

|---|---|---|

| Thermal Stability | Decomposes >130°C | Stable to 350°C |

| Surface Area (BET) | N/A | 450–600 m²/g |

| CO₂ Adsorption (273 K) | N/A | 2.8 mmol/g |

| Synthetic Condition | Impact on MOF Structure |

|---|---|

| Solvent (DMF vs. DMAc) | DMAc enhances crystallinity |

| pH (4–6) | Low pH favors protonated ligand, reducing porosity |

| Reaction Time (48–72 h) | Longer durations yield larger crystals |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

Table 1: Key Triazole Derivatives and Their Properties

3-Amino-1,2,4-triazole (AmTAZ)

- Key Differences : Lacks the carboxylic acid group, reducing its ability to form hydrogen-bonded networks or coordinate with metals via carboxylate .

- Impact on MOFs: AmTAZ forms simpler Zn(II) frameworks without hollow nanotubular channels, unlike Hatzc-based MOFs .

Nitro-Substituted Triazoles (e.g., NTO)

- Energetic Properties: Nitro groups enhance detonation velocity (~8,200 m/s for NTO vs. non-explosive Hatzc) but increase sensitivity, limiting safe handling .

- Thermal Stability : Hatzc decomposes above 180°C without explosive degradation, whereas nitro derivatives exhibit exothermic decomposition at lower temperatures .

Acetylated Derivatives

- Synthesis: Methyl 5-amino-1H-triazole-3-carboxylate undergoes acetylation to form intramolecular hydrogen bonds, stabilizing the structure but reducing reactivity in further condensations .

- Solubility : Acetyl groups enhance lipophilicity, making these derivatives more suitable for organic-phase reactions compared to Hatzc .

5-Substituted Triazoles (Aliphatic/Aryl)

- Synthetic Accessibility : Microwave-assisted synthesis enables rapid production of diverse derivatives, but Hatzc requires controlled condensation with cyanuric chloride .

- Drug Discovery : Aliphatic substituents improve bioavailability, while Hatzc’s carboxylic acid group is leveraged for metal coordination in biomaterials .

Physicochemical and Thermodynamic Properties

Table 2: Thermodynamic and Catalytic Performance in MOFs

- Key Insight: The carboxylic acid group in Hatzc enables the formation of porous architectures with higher surface areas and catalytic efficiency compared to non-carboxylated analogs .

Industrial and Research Implications

- Polymer Chemistry : Hatzc-based polymers exhibit superior thermal stability (decomposition >300°C) compared to aliphatic-substituted triazoles .

- Safety Profile : Hatzc’s insensitivity to friction (IS >40 J) and impact (FS >360 N) makes it preferable to nitro-triazoles (IS <5 J) in industrial formulations .

Eigenschaften

IUPAC Name |

3-amino-1H-1,2,4-triazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4O2/c4-3-5-1(2(8)9)6-7-3/h(H,8,9)(H3,4,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVRGLMCHDCMPKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NN1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9063110 | |

| Record name | 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3641-13-2 | |

| Record name | 3-Amino-1,2,4-triazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3641-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Carboxy-3-amino-1,2,4-triazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003641132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3641-13-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=513580 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3641-13-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164710 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-1H-1,2,4-triazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.790 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-CARBOXY-3-AMINO-1,2,4-TRIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0Z8Y9VGO0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.